REACTION_CXSMILES
|
C(O[C:4]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH:5]=1)C.[Br-]>O1CCCC1>[CH2:8]([C:4]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH:5]=1)[CH2:9][CH2:4][CH2:5][CH2:6][CH3:7]
|
Name
|
|
Quantity
|
8.62 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
15.38 mL
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 0° C.
|
Type
|
CUSTOM
|
Details
|
was removed) to ambient temperature (approximately 22° C.)
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (10 mL, 3.0 M) was added to the above mixture
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethylether 3 times
|
Type
|
WASH
|
Details
|
The combined organic layerswere washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The product was further purified by flash chromatography on silica gel using 10:100 (dicholomethane:hexane (volume:volume))
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1=CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |